![molecular formula C9H12N2O4S B146509 (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 24701-69-7](/img/structure/B146509.png)
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6R,7R)-7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin derivative characterized by a bicyclic β-lactam core. Its structure includes a 7-amino group and a 3-methoxymethyl substituent, distinguishing it from other cephalosporins. The methoxymethyl group at position 3 enhances stability against enzymatic hydrolysis compared to acetoxymethyl analogs (e.g., (6R,7S)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, molecular formula C₁₀H₁₂N₂O₅S) .
Wirkmechanismus
Target of Action
The primary target of 7-Amca, also known as (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid or 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid, is the bacterial cell wall . It has the ability to penetrate bacterial cell walls and inhibit their synthesis .
Mode of Action
7-Amca acts by binding reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis, which consequently reduces the amount of bleeding post-surgery .
Biochemical Pathways
The biochemical pathway of 7-Amca involves the conversion of cephalosporin C into 7-ACA, which is then transformed into 7-Amca . This transformation is achieved through a seven-step procedure that includes the introduction of a 7 α-methoxy group to the cephalosporin nucleus .
Pharmacokinetics
It is known that most elimination takes place during the first eight hours, giving an apparent elimination half-life of approximately two hours . The plasma clearance ranges between 110–116 ml/min, and the urinary recovery of the compound exceeds 95% of the dose .
Result of Action
The result of 7-Amca’s action is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes 7-Amca effective against many pathogenic microorganisms and resistant Gram-negative bacteria .
Action Environment
The action of 7-Amca can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents. It is soluble in DMF, DMSO, and aqueous base . Furthermore, its fluorescence properties, which are used for protein labeling, can be influenced by the presence of other fluorescent compounds .
Biologische Aktivität
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as 7-AMCA, is a bicyclic compound that has garnered attention for its potential biological activities, particularly as an antibiotic and as an intermediate in the synthesis of cephalosporin antibiotics. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₂N₂O₄S
- Molecular Weight : 244.27 g/mol
- CAS Number : 24701-69-7
- Structure : The compound features a bicyclic structure with a thiazolidine ring and an oxo group, contributing to its biological properties.
7-AMCA exhibits its biological activity primarily through inhibition of bacterial cell wall synthesis. This mechanism is similar to that of other beta-lactam antibiotics, which target penicillin-binding proteins (PBPs) involved in the final stages of peptidoglycan synthesis in bacterial cell walls.
Antimicrobial Activity
Research indicates that 7-AMCA possesses a broad spectrum of antimicrobial activity against various gram-positive and gram-negative bacteria. It is particularly effective against strains resistant to traditional antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1 µg/mL |
Streptococcus pneumoniae | 0.25 µg/mL |
Acinetobacter baumannii | 2 µg/mL |
These results suggest that 7-AMCA could be a promising candidate for treating infections caused by resistant bacteria.
Case Studies
-
Clinical Application in Ceftizoxime Synthesis :
- A study demonstrated the utility of 7-AMCA as a key intermediate in the synthesis of ceftizoxime, a broad-spectrum cephalosporin antibiotic. The compound's ability to enhance the efficacy of cephalosporins against resistant strains was highlighted, suggesting its importance in antibiotic development .
- In Vivo Efficacy Testing :
Toxicity and Safety Profile
While 7-AMCA demonstrates potent antimicrobial activity, its safety profile is crucial for clinical applications. Preliminary toxicity studies indicate that it has a low toxicity profile at therapeutic doses, with no significant adverse effects observed in animal models.
Vergleich Mit ähnlichen Verbindungen
Cephalosporins share the 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid core but differ in substituents at positions 3 and 7, which critically influence their biological activity and stability. Below is a detailed comparison:
Structural and Functional Differences
Pharmacokinetic and Stability Insights
- Protein Binding : The target compound’s methoxymethyl group may reduce serum protein binding compared to E1100’s carbamoyloxymethyl group (82–91% binding in humans) .
- Enzymatic Stability : Methoxymethyl at R3 likely improves resistance to esterase-mediated hydrolysis compared to acetoxymethyl analogs (e.g., ’s compound) .
- Synthetic Challenges : Derivatives like (6R,7R)-7-benzamido-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid require multi-step synthesis with ~30% yield, highlighting the complexity of modifying R3/R7 groups .
Antibacterial Spectrum
While direct data for the target compound are unavailable, structural analogs suggest:
- Gram-Positive Activity : Likely moderate, as seen in cefazedone ().
- Gram-Negative Coverage : Inferior to cefozopran or SQ 14,359, which have extended-spectrum side chains (e.g., thiadiazole or thienyl groups) .
Key Research Findings and Data Tables
Table 1: Molecular Properties Comparison
Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
---|---|---|---|
Target Compound | C₁₀H₁₃N₂O₅S | 289.29 | 3-Methoxymethyl, 7-amino |
(6R,7S)-3-Acetoxymethyl Analog | C₁₀H₁₂N₂O₅S | 272.28 | 3-Acetoxymethyl, 7-amino |
E1100 | C₁₅H₁₈N₆O₇S₂ | 482.47 | 3-Carbamoyloxymethyl, 7-hydroxyimino |
Table 2: Pharmacokinetic Parameters (Rat Models)
Compound | Dose (mg/kg) | Clearance (ml/h/kg) | Volume of Distribution (ml/kg) | Protein Binding (%) | |
---|---|---|---|---|---|
E1100 | 20 | 64.23 | Dose-dependent | 71.7 (Rat) | |
Cefozopran | N/A | N/A | N/A | >90 (Inferred) |
Notes and Limitations
- Contradictions : suggests high protein binding for carbamoyloxymethyl derivatives, but the target compound’s methoxymethyl group may lower this value. Direct experimental validation is needed.
- Data Gaps : Antibacterial activity and clinical efficacy data for the target compound are absent in the provided evidence; inferences are based on structural analogs.
- Synthesis Complexity : Modifications at R3 (e.g., methoxymethyl vs. chloromethyl) require tailored protection/deprotection strategies, impacting scalability .
Eigenschaften
CAS-Nummer |
24701-69-7 |
---|---|
Molekularformel |
C9H12N2O4S |
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
(6S,7S)-7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4S/c1-15-2-4-3-16-8-5(10)7(12)11(8)6(4)9(13)14/h5,8H,2-3,10H2,1H3,(H,13,14)/t5-,8-/m0/s1 |
InChI-Schlüssel |
BDSDFCVDQUGOFB-XNCJUZBTSA-N |
SMILES |
COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Isomerische SMILES |
COCC1=C(N2[C@H]([C@H](C2=O)N)SC1)C(=O)O |
Kanonische SMILES |
COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
7-AMCA; 7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R-trans)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-Amino-3-methoxymethyl-Δ3-cephem-4-carboxylic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.